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Compound of Interest

Compound Name: (4-Cyanophenoxy)acetic acid

Cat. No.: B154988 Get Quote

A detailed analysis for researchers, scientists, and drug development professionals.

This guide provides a comprehensive spectroscopic comparison of (4-Cyanophenoxy)acetic
acid with its precursors, 4-cyanophenol and ethyl chloroacetate. The following sections present

quantitative spectroscopic data, detailed experimental protocols for key analytical techniques,

and a visual representation of the synthetic pathway. This information is intended to support

research and development activities by offering a clear, objective benchmark of the spectral

characteristics of these compounds.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for (4-
Cyanophenoxy)acetic acid, 4-cyanophenol, and ethyl chloroacetate. The data presented are

pivotal for the identification and characterization of these molecules.

Table 1: ¹H NMR Spectroscopic Data
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Compound Solvent Chemical Shift (δ) in ppm

(4-Cyanophenoxy)acetic acid DMSO-d₆

13.1 (s, 1H, -COOH), 7.7 (d,

2H, Ar-H), 7.1 (d, 2H, Ar-H),

4.8 (s, 2H, -OCH₂-)

4-Cyanophenol[1][2] DMSO-d₆
10.7 (s, 1H, -OH), 7.6 (d, 2H,

Ar-H), 7.0 (d, 2H, Ar-H)

Ethyl chloroacetate[3] CDCl₃

4.25 (q, 2H, -OCH₂CH₃), 4.06

(s, 2H, ClCH₂-), 1.31 (t, 3H, -

OCH₂CH₃)

Table 2: FTIR Spectroscopic Data

Compound
Sample
Preparation

Key Absorption
Bands (cm⁻¹)

Functional Group
Assignment

(4-

Cyanophenoxy)acetic

acid[4]

KBr Pellet

~3400-2500 (broad),

2228, 1730, 1605,

1508, 1240

O-H (Carboxylic acid),

C≡N (Nitrile), C=O

(Carboxylic acid),

C=C (Aromatic), C=C

(Aromatic), C-O

(Ether)

4-Cyanophenol[5] KBr Pellet
~3350 (broad), 2225,

1605, 1508

O-H (Phenol), C≡N

(Nitrile), C=C

(Aromatic), C=C

(Aromatic)

Ethyl chloroacetate[6]

[7]
Neat 1749, 1280, 770

C=O (Ester), C-O

(Ester), C-Cl

Table 3: UV-Vis Spectroscopic Data
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Compound Solvent λmax (nm)

(4-Cyanophenoxy)acetic acid Not Specified ~275

4-Cyanophenol[5] Not Specified ~245

Ethyl chloroacetate Not Specified
No significant absorption in the

near-UV region

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are designed to be readily implemented in a laboratory setting.

¹H NMR Spectroscopy
Sample Preparation: Weigh 5-10 mg of the solid sample ((4-Cyanophenoxy)acetic acid or

4-cyanophenol) and dissolve it in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide

(DMSO-d₆). For the liquid sample (ethyl chloroacetate), use one to two drops dissolved in

deuterated chloroform (CDCl₃).

Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

Data Acquisition: Acquire the spectrum at room temperature. Use tetramethylsilane (TMS) as

an internal standard (δ = 0.00 ppm).

Data Processing: Process the raw data using appropriate software to perform Fourier

transformation, phase correction, and baseline correction.

FTIR Spectroscopy
Sample Preparation (KBr Pellet Method for Solids):

Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry

potassium bromide (KBr) powder using an agate mortar and pestle until a fine,

homogeneous powder is obtained.[8][9][10]

Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
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Sample Preparation (Neat for Liquids):

Place a drop of the liquid sample (ethyl chloroacetate) between two KBr or NaCl plates.

Instrumentation: Use a Fourier Transform Infrared spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a

background spectrum of the empty sample holder (for KBr pellets) or clean plates (for neat

liquids) and subtract it from the sample spectrum.

UV-Vis Spectroscopy
Sample Preparation: Prepare a dilute solution of the sample in a suitable UV-transparent

solvent (e.g., ethanol or methanol). The concentration should be adjusted to yield an

absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately

200-400 nm. Use the pure solvent as a reference in the second beam.

Data Analysis: Identify the wavelength of maximum absorbance (λmax).

Synthesis Pathway and Visualization
(4-Cyanophenoxy)acetic acid is synthesized from 4-cyanophenol and an ester of chloroacetic

acid, such as ethyl chloroacetate, via a Williamson ether synthesis. The reaction is typically

carried out in the presence of a base.
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Caption: Synthesis of (4-Cyanophenoxy)acetic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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